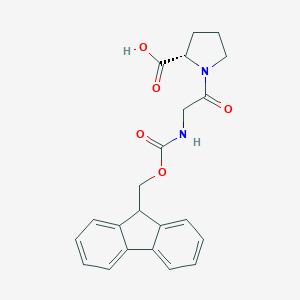

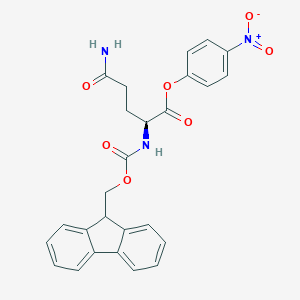

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxypropanoic acid

Overview

Description

This compound is an alanine derivative . It is also referred to as "(2S)-2- { [ (9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methoxypropanoic acid" . It is used in research and is not sold to patients .

Synthesis Analysis

The synthesis of this compound involves the Arndt-Eistert method, which employs Fmoc-a-amino acid and N, N’-dicyc!ohexylcarbodiimide (DCC) mixture for the acylation of diazomethane . This process synthesizes the key intermediates Fmoc-a-amino acyldiazomethanes as crystalline solids .Molecular Structure Analysis

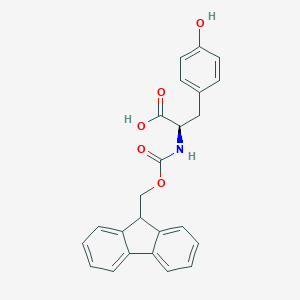

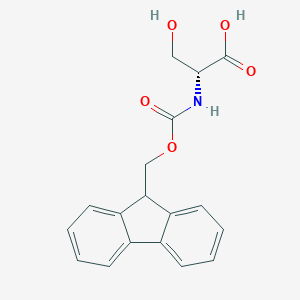

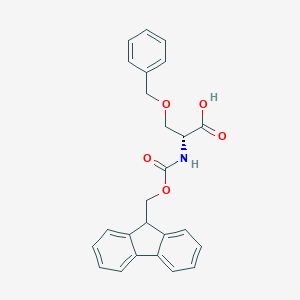

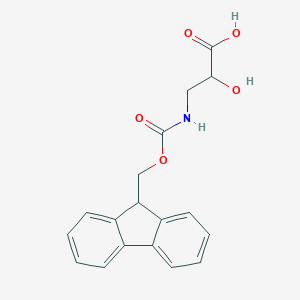

The molecular structure of this compound is represented by the formula C19H19NO4 . The InChI code for this compound is 1S/C19H19NO4/c1-12(10-18(21)22)20-19(23)24-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17H,10-11H2,1H3,(H,20,23)(H,21,22) .Physical And Chemical Properties Analysis

The molecular weight of this compound is 325.36 g/mol . It appears as a solid and is white to light yellow in color . It is soluble in DMSO at a concentration of 100 mg/mL . The storage temperature is -20°C for 3 years or 4°C for 2 years .Scientific Research Applications

Ester Hydrolysis

Fmoc-dl-isoser-oh is used in the process of ester hydrolysis. This compound is protected by the Fmoc group, which allows for selective deprotection of esters to create Solid-Phase Peptide Synthesis (SPPS) ready amino acids . This process is crucial in the field of medicinal chemistry .

Green Chemistry

The compound plays a significant role in green chemistry. It is used in the development of environmentally friendly methods for ester hydrolysis. The process uses calcium (II) iodide as a protective agent for the Fmoc protecting group, which results in better yields with greener, inexpensive chemicals and less extensive energy expenditure .

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-dl-isoser-oh is used in SPPS, a method used for the synthesis of peptides. This compound is particularly useful in structure-activity relationship (SAR) studies .

Peptide-Based Hydrogels

This compound is used in the synthesis of peptide-based hydrogels (PHGs). PHGs are biocompatible materials suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging .

Tissue Engineering

Fmoc-dl-isoser-oh is used in the field of tissue engineering. It is used in the synthesis of self-supporting hydrogels that can support cell adhesion, survival, and duplication .

Bioprinting Applications

The compound is used in bioprinting applications. It is used in the synthesis of a novel class of synthetic hydrogel-forming amphiphilic cationic peptides .

Mechanism of Action

Target of Action

The primary target of Fmoc-dl-isoser-oh is the amine group in amino acids . It is used as a protecting group for amines during peptide synthesis .

Mode of Action

Fmoc-dl-isoser-oh acts as a base-labile protecting group . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), forming a carbamate . The Fmoc group is then removed by a base, typically piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The use of Fmoc-dl-isoser-oh is integral to the solid-phase peptide synthesis (SPPS) . This process involves the sequential addition of amino acids to a growing peptide chain, which is anchored to insoluble polymer beads. The Fmoc group protects the amine group of the incoming amino acid during the coupling process .

Result of Action

The use of Fmoc-dl-isoser-oh enables the efficient and accurate synthesis of peptides. By protecting the amine group during synthesis, it prevents unwanted side reactions, ensuring the correct sequence and structure of the final peptide product .

Action Environment

The action of Fmoc-dl-isoser-oh is influenced by the conditions of the peptide synthesis process. The efficiency of the Fmoc group’s attachment and removal can be affected by factors such as the pH of the solution, the temperature, and the presence of other reactive groups .

Safety and Hazards

properties

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO5/c20-16(17(21)22)9-19-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16,20H,9-10H2,(H,19,23)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOFCRVWLJFLVCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60570239 | |

| Record name | 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60570239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxypropanoic acid | |

CAS RN |

161125-36-6 | |

| Record name | 3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-hydroxypropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161125-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60570239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.